

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

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An In-Depth Technical Guide to **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid**: Synthesis, Properties, and Applications

Abstract


4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique trifunctionalized pyrimidine scaffold, featuring a reactive chlorine atom, a methylthio group, and a carboxylic acid moiety, offers versatile opportunities for synthetic modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Compound Identification and Physicochemical Properties

The initial step in utilizing any chemical compound is to confirm its identity and understand its fundamental properties. **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid** is a well-characterized molecule with established identifiers.

Chemical Structure and Identifiers

The structure consists of a pyrimidine ring substituted at position 4 with a chlorine atom, at position 2 with a methylthio (-SCH₃) group, and at position 5 with a carboxylic acid (-COOH) group.

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A summary of its key identifiers and properties is presented in Table 1.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	74840-34-9	[1][2]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂ S	[1][2]
Molecular Weight	204.63 g/mol	[1]
IUPAC Name	4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid	[1][2]
Predicted pKa	1.36 ± 0.32	[1]
Appearance	White to off-white solid	[3]

Synthesis and Mechanistic Considerations

The synthesis of **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid** typically involves the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). The ester itself is a crucial intermediate, and its preparation is a key upstream process.[4][5]

Synthesis of the Precursor: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

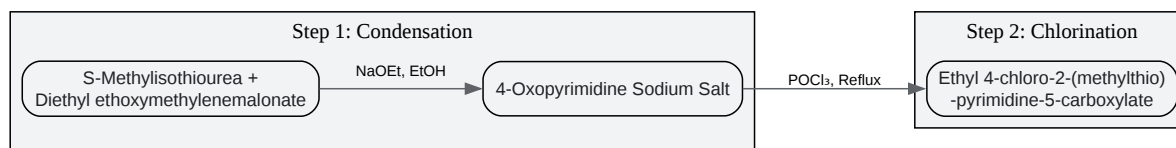
A common and efficient method involves a two-step procedure starting from readily available commercial reagents.[4]

- **Step 1: Condensation Reaction.** The synthesis begins with the condensation of S-methylisothiurea and diethyl ethoxymethylenemalonate. This reaction is conducted under basic conditions, typically using a sodium alkoxide like sodium ethoxide in ethanol. The base serves to deprotonate the active methylene group of the malonate, initiating a nucleophilic attack on the isothiurea, leading to the formation of a 4-oxopyrimidine sodium salt.
- **Step 2: Chlorination.** The intermediate pyrimidine salt is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl_3), under reflux conditions. [4] This step converts the 4-oxo group into the desired 4-chloro derivative, yielding the ethyl ester precursor.[4]

The rationale for using POCl_3 is its effectiveness in converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides, a standard and widely adopted transformation in heterocyclic chemistry.

Workflow for Precursor Synthesis

The following diagram illustrates the synthetic workflow for the ethyl ester precursor.



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Caption: Synthetic workflow for the ethyl ester precursor.

Final Step: Hydrolysis to the Carboxylic Acid

The final step is the saponification (hydrolysis) of the ethyl ester group of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid** lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.^[4]

Role as a Key Building Block

The compound's three distinct functional groups offer orthogonal reactivity:

- **4-Chloro Group:** This is the primary site for nucleophilic aromatic substitution (S_NAr) reactions. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse side chains.
- **5-Carboxylic Acid Group:** This group can be converted into amides, esters, or other derivatives. The presence of a carboxylic acid can also be critical for interacting with biological targets or improving the pharmacokinetic properties of a drug candidate.^[6]
- **2-Methylthio Group:** While less reactive than the chloro group, the methylthio group can be oxidized to sulfoxides or sulfones, or potentially displaced under specific conditions, offering another handle for modification.

Application in Kinase Inhibitor Synthesis

A notable application of this compound's ester precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives.^[4] These scaffolds are central to the development of various kinase inhibitors, which are a major class of anti-cancer drugs.^[4] For instance, it has been used in synthetic routes targeting Raf kinases, which are involved in cell proliferation signaling pathways.^[4] The ability to readily modify the pyrimidine ring is crucial for tuning the selectivity and potency of these inhibitors.

The diagram below illustrates the logical flow from the core compound to a potential therapeutic agent.



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Caption: Role as a precursor in multi-step drug synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.

Hazard Identification

While comprehensive toxicological data for the carboxylic acid is not readily available, the precursor ethyl ester is known to cause skin, respiratory, and serious eye irritation.[4][7] Safety data sheets (SDS) for similar compounds recommend avoiding dust formation, inhalation, and contact with skin and eyes.[8][9]

Table 2: General Safety and Handling Recommendations

Precautionary Measure	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, protective gloves, and a lab coat.	[7][8]
Engineering Controls	Use only in a well-ventilated area, preferably in a chemical fume hood.	[7][9]
First Aid (In case of exposure)	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist.	[7][8][9]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	[3][7][9]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[7]

Conclusion

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile reactivity provide medicinal chemists with a reliable and adaptable scaffold for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research scientist or drug development professional looking to leverage its potential in creating the next generation of therapeutics.

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